molecular formula C11H12N2O2 B2418076 N-methyl-3-(prop-2-enamido)benzamide CAS No. 1156698-66-6

N-methyl-3-(prop-2-enamido)benzamide

Cat. No.: B2418076
CAS No.: 1156698-66-6
M. Wt: 204.229
InChI Key: MVEBKDGMUVZVKP-UHFFFAOYSA-N
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Description

N-methyl-3-(prop-2-enamido)benzamide is an organic compound with the molecular formula C11H13NO It is a derivative of benzamide, featuring a prop-2-enamido group attached to the benzene ring

Properties

IUPAC Name

N-methyl-3-(prop-2-enoylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-10(14)13-9-6-4-5-8(7-9)11(15)12-2/h3-7H,1H2,2H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVEBKDGMUVZVKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-(prop-2-enamido)benzamide typically involves the reaction of N-methylbenzamide with prop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the enamido group. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs advanced techniques like flow chemistry to enhance reaction rates and product quality .

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-(prop-2-enamido)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-3-(prop-2-enamido)benzoic acid, while reduction could produce N-methyl-3-(prop-2-enamido)benzylamine .

Scientific Research Applications

N-methyl-3-(prop-2-enamido)benzamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-3-(prop-2-enamido)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-3-(prop-2-enamido)benzoic acid
  • N-methyl-3-(prop-2-enamido)benzylamine
  • N-methyl-3-(prop-2-enamido)benzamide derivatives with different substituents on the benzene ring

Uniqueness

This compound is unique due to its specific structural features, such as the prop-2-enamido group and the N-methyl substitution. These characteristics confer distinct chemical and biological properties, making it valuable for various applications .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-methyl-3-(prop-2-enamido)benzamide, and how can researchers optimize reaction conditions?

  • Methodology : The compound can be synthesized via amide coupling reactions. For example, reacting 3-aminobenzoic acid derivatives with acryloyl chloride in the presence of a base like pyridine or triethylamine. Catalytic hydrogenation (e.g., Pd/C, H₂) may reduce unsaturated intermediates. Optimizing solvent choice (e.g., dichloromethane or methanol) and reaction time (1–24 hours) is critical for yield improvement .
  • Data Consideration : Monitor reaction progress using TLC or HPLC. Purify via column chromatography with ethyl acetate/hexane gradients.

Q. How can researchers confirm the structural identity of this compound?

  • Methodology : Use spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm the presence of the N-methyl group (~δ 3.0 ppm in ¹H NMR) and acrylamido protons (vinyl protons at δ 5.5–6.5 ppm).
  • IR Spectroscopy : Identify amide C=O stretching (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹).
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 219.1). Cross-reference with computational predictions (DFT-based IR/NMR) to resolve ambiguities .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

  • Methodology : Screen for antimicrobial or anticancer activity:

  • Antimicrobial : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported in µg/mL.
  • Anticancer : Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 24–72 hours. Compare IC₅₀ values to controls like cisplatin .

Advanced Research Questions

Q. How can computational methods guide the rational design of derivatives with improved bioactivity?

  • Methodology :

  • Molecular Docking : Use AutoDock or Schrödinger to predict binding modes with target proteins (e.g., SARS-CoV-2 PLpro or P2X7 receptors). Prioritize derivatives with stronger hydrogen bonds (e.g., benzamide interactions with Gln269/Asp164 in PLpro) .
  • QSAR Modeling : Correlate substituent effects (e.g., nitro or trifluoromethyl groups) with biological activity. Train models using descriptors like logP, polar surface area, and HOMO/LUMO energies .

Q. What strategies resolve contradictions in crystallographic data for structurally similar benzamide derivatives?

  • Methodology :

  • SHELX Refinement : Use SHELXL for small-molecule refinement, adjusting parameters like Ueq for disordered atoms. Validate with R-factor convergence (<5%).
  • ORTEP Visualization : Analyze thermal ellipsoids to identify unresolved electron density regions. Compare with high-resolution datasets (≤1.0 Å) to minimize model bias .

Q. How do reaction conditions influence competing pathways in the synthesis of this compound derivatives?

  • Case Study : In the presence of excess acid scavengers (e.g., pyridine), nucleophilic substitution dominates, yielding amides. Under high-temperature or protic conditions (e.g., H₂SO₄), cyclization to benzimidazoles may occur. Monitor intermediates via LC-MS to optimize selectivity .

Q. What experimental approaches validate the mechanism of action in biological studies?

  • Methodology :

  • Western Blotting : Assess downstream signaling (e.g., NF-κB inhibition) in treated vs. untreated cells.
  • Ischemia/Reperfusion Models : Evaluate cardioprotective effects by measuring infarct size reduction in ex vivo rat hearts (e.g., 30% reduction at 10 µM) .

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